Benzthiazole-urea, 40
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H16F4N4O4S |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C23H16F4N4O4S/c1-34-22(33)31-21-30-17-9-7-15(11-19(17)36-21)35-14-5-3-13(4-6-14)28-20(32)29-18-10-12(23(25,26)27)2-8-16(18)24/h2-11H,1H3,(H2,28,29,32)(H,30,31,33) |
InChI Key |
CLOKCIDZTVIDMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzothiazole Urea Compounds
General Synthetic Strategies for Benzothiazole-Urea Core Structures
The foundational approaches to constructing the benzothiazole-urea scaffold involve established organic reactions that are both versatile and efficient. These methods allow for the creation of a diverse library of compounds for further investigation.
Condensation Reactions with 2-Aminothiophenols and Related Precursors
A primary and widely utilized method for the synthesis of the benzothiazole (B30560) core is the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds. ekb.eg This approach is foundational in building the heterocyclic system. The reaction typically involves the nucleophilic attack of the thiol group on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring. ekb.eg A range of reactants can be condensed with 2-aminothiophenol, including aldehydes, ketones, carboxylic acids, and their derivatives, leading to a variety of 2-substituted benzothiazoles. mdpi.comnih.gov For instance, the reaction of 2-aminothiophenol with aromatic aldehydes can be catalyzed by urea (B33335) nitrate under solvent-free conditions, offering an environmentally friendly route to 2-arylbenzothiazoles. mdpi.com Similarly, the condensation with benzoyl chlorides provides another efficient pathway to this class of compounds. ekb.eg Once the 2-aminobenzothiazole (B30445) core is formed, the urea functionality can be introduced in a subsequent step.
| Reactant for Condensation with 2-Aminothiophenol | Resulting Benzothiazole Derivative | Reference |
| Aldehydes | 2-Substituted Benzothiazoles | mdpi.com |
| Ketones | 2,2-Disubstituted-2,3-dihydrobenzothiazoles | ekb.eg |
| Carboxylic Acids | 2-Substituted Benzothiazoles | nih.gov |
| Acyl Halides | 2-Substituted Benzothiazoles | mdpi.com |
| Esters | 2-Substituted Benzothiazoles | ekb.eg |
Utilization of Isocyanates and Related Building Blocks
The introduction of the urea moiety onto a pre-formed 2-aminobenzothiazole scaffold is frequently accomplished through the use of isocyanates. This reaction is a direct and efficient method for forming the N,N'-disubstituted urea linkage. The lone pair of electrons on the amino group of the 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. ppublishing.org This addition reaction typically proceeds under mild conditions and often results in high yields of the desired benzothiazole-urea product. nih.gov For example, substituted 2-aminobenzothiazoles can be treated with various alkyl or aryl isocyanates to furnish the corresponding N-(benzothiazol-2-yl)-N'-(alkyl/aryl)ureas. ppublishing.orgnih.gov The versatility of this method lies in the wide commercial availability of a diverse range of isocyanates, allowing for the synthesis of a large library of benzothiazole-urea derivatives with different substituents on the urea nitrogen.
An example is the synthesis of N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea, which is achieved by reacting 6-nitro-2-aminobenzothiazole with ethylisocyanate. mdpi.com This reaction serves as a key step in the multi-step synthesis of more complex benzothiazole-urea analogues. mdpi.com Similarly, N-(5-Benzyloxy, 7-Bromo-BT-2-yl)-N′-(ethyl)urea can be obtained in good yield from the reaction of 5-benzyloxy-7-bromo-2-aminobenzothiazole with ethylisocyanate. mdpi.com
Carbonyldiimidazole (CDI)-Mediated Coupling Reactions
Carbonyldiimidazole (CDI) serves as a valuable reagent for the synthesis of ureas, including benzothiazole-urea derivatives. wikipedia.orgcommonorganicchemistry.com CDI is a solid, non-hygroscopic compound that acts as a phosgene equivalent, but is much safer to handle. wikipedia.org The reaction mechanism involves the initial activation of an amine with CDI to form an imidazolyl carbamate intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine, leading to the formation of the urea linkage and the release of imidazole.
Advanced Synthetic Pathways for "Benzthiazole-urea, 40" and Specific Analogues
The synthesis of more complex and specific benzothiazole-urea compounds, such as "this compound," often requires more sophisticated synthetic strategies. These can include multi-step sequences to build the molecule in a controlled manner or one-pot reactions that increase efficiency by combining several steps.
Multi-Step Synthetic Sequences (e.g., Amidation Coupling)
The construction of "this compound" and its analogues can be achieved through carefully designed multi-step synthetic sequences. These routes allow for the precise installation of various functional groups and the controlled formation of the final molecular architecture. An example of such a sequence involves the initial formation of a benzothiazole-urea core, followed by further modifications through reactions like amidation coupling.
A relevant example is the synthesis of a series of N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas. mdpi.com The synthesis begins with the reaction of 6-nitro-2-aminobenzothiazole with ethyl isocyanate to form N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea. The nitro group is then reduced to an amino group, yielding N-(6-amino-BT-2-yl)-N′-(ethyl)urea. mdpi.com This amino group can then be acylated with various carboxylic acid derivatives in an amidation coupling step to introduce a wide range of substituents at the 6-position of the benzothiazole ring. mdpi.com For instance, coupling with 2-(2-aminothiazol-4-yl)acetic acid derivatives leads to the formation of more complex carbonyl derivatives. mdpi.com This multi-step approach provides a high degree of control over the final structure of the molecule.
| Step | Reactants | Product |
| 1 | 6-nitro-2-aminobenzothiazole, ethylisocyanate | N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea |
| 2 | N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea | N-(6-amino-BT-2-yl)-N′-(ethyl)urea |
| 3 | N-(6-amino-BT-2-yl)-N′-(ethyl)urea, 2-(2-aminothiazol-4-yl)acetic acid derivative | N-(6-(2-(2-aminothiazol-4-yl)acetamido)benzothiazol-2-yl)-N'-(ethyl)urea |
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzothiazole-urea derivatives from simple starting materials in a single reaction vessel. mdpi.com This strategy avoids the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.
While a specific one-pot synthesis for "this compound" is not detailed in the provided information, the general principles of MCRs can be applied to the synthesis of related structures. For instance, a one-pot reaction could potentially involve the in-situ formation of a 2-aminobenzothiazole from a 2-aminothiophenol and an aldehyde, followed by the introduction of an isocyanate to form the urea linkage, all within the same reaction flask. The development of such a one-pot MCR for the synthesis of "this compound" would represent a significant advancement in the efficiency of its production.
Catalytic Methodologies in Benzothiazole-Urea Synthesis (e.g., Ionic Liquids, Microwave Irradiation)
The synthesis of benzothiazole-urea compounds has been significantly advanced through the adoption of catalytic methodologies that offer improved efficiency, shorter reaction times, and often align with the principles of green chemistry. Among these, the use of ionic liquids and microwave irradiation has proven particularly effective.
Ionic Liquids (ILs): Ionic liquids have been utilized as catalysts and reaction media in the synthesis of benzothiazole derivatives. For instance, Brønsted acidic ionic liquids have been shown to effectively catalyze the condensation of o-aminothiophenols with substituted aldehydes to form the benzothiazole core under solvent-free conditions at room temperature researchgate.net. The synthesis of α-aminophosphonates incorporating a benzothiazole moiety has been achieved through a Mannich-type addition in ionic liquid media, which facilitates high yields and short reaction times researchgate.net. The unique properties of ILs, such as their low vapor pressure, thermal stability, and tunable acidity, make them attractive alternatives to conventional volatile organic solvents acs.org.
Microwave Irradiation (MWI): Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzothiazole-urea derivatives. This technique significantly reduces reaction times compared to conventional heating methods. For example, the synthesis of differentially substituted-(phenyl)-methyl-phosphonate-thiourea-benzothiazoles was accomplished in just 30 minutes under microwave irradiation at 120 W, resulting in good to excellent yields nih.gov. Similarly, the generation of an N-(6-tetrazolyl-benzothiazol-2-yl)-N′-(p-methoxy-benzyl)urea was achieved in a 91% yield using microwave irradiation mdpi.com.
The application of MWI is not limited to derivatization but is also used for the fundamental synthesis of the benzothiazole ring. One-pot cyclocondensation of 2-aminothiophenols with aldehydes is efficiently promoted by microwave heating, leading to good to excellent yields of the benzothiazole library ias.ac.in. Studies have shown that MWI can reduce reaction times by a factor of 25 while increasing product yields by 12 to 20% compared to conventional methods scielo.br. The use of green solvents like glycerol in combination with microwave assistance further enhances the environmental friendliness of the synthesis semanticscholar.org. Catalytic systems, such as SiO2-LaCl3·7H2O, under microwave irradiation have been used for the solvent-free synthesis of α-aminophosphonates containing benzothiazole, achieving yields of up to 97% in just 5 minutes rsc.org.
| Methodology | Key Features | Example Application | Reference |
| Ionic Liquids | Solvent-free conditions, Room temperature, High yields | Synthesis of benzothiazole core via condensation | researchgate.net |
| Microwave Irradiation | Rapid reaction times, Increased yields, Green chemistry | Synthesis of phosphonate-TBTs, Cyclocondensation reactions | nih.govias.ac.inscielo.br |
Targeted Derivatization and Functionalization of Benzothiazole and Urea Moieties
The pharmacological potential of benzothiazole-urea scaffolds can be fine-tuned through targeted derivatization of both the benzothiazole ring and the urea linker.
Modifications on the benzothiazole ring are crucial for modulating the physicochemical and biological properties of the compounds. Various substituents have been introduced, primarily at the 4, 6, and 7-positions. Common synthetic strategies involve starting with a pre-substituted 2-aminobenzothiazole (2-ABT).
For instance, N-(6-Bromo-BT-2-yl)-N′-(alkyl)ureas have been synthesized from 6-bromo-2-ABT mdpi.com. The bromo-substituent serves as a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions mdpi.com. Similarly, a 6-nitro group can be introduced and subsequently reduced to a 6-amino group, which can then be acylated or coupled with other moieties to create a diverse library of derivatives mdpi.com. Other examples include the use of 6-cyano and 6-fluoro-7-chloro substituted 2-aminobenzothiazoles as starting materials for complex urea derivatives mdpi.com.
| Position | Substituent | Synthetic Utility | Reference |
| 6 | -Br | Handle for Pd-catalyzed cross-coupling | mdpi.com |
| 6 | -NO₂ | Can be reduced to -NH₂ for further functionalization | mdpi.com |
| 6 | -CN | Used to generate tetrazolyl derivatives via MWI | mdpi.com |
| 4/6 | -CH₃, -Cl | Starting materials for (thio)urea derivatives | nih.govmdpi.com |
| 6, 7 | -F, -Cl | Used in the synthesis of potential anthelmintic agents | mdpi.com |
The urea linker (-NH-CO-NH-) and its terminal substituents are key sites for structural variation. A common modification is the replacement of the oxygen atom with sulfur to yield the corresponding thiourea (B124793) derivatives, which often exhibit distinct biological activities mdpi.com. This is typically achieved by reacting the parent 2-aminobenzothiazole with an isothiocyanate instead of an isocyanate nih.govmdpi.com.
The terminal nitrogen of the urea can be functionalized with a wide range of alkyl and aryl groups. This is generally accomplished by reacting the 2-aminobenzothiazole with a desired alkyl- or aryl-isocyanate nih.gov. For example, N-(6-Bromo-BT-2-yl)-N′-(alkyl)ureas were prepared by reacting 6-bromo-2-ABT with CDI (1,1'-Carbonyldiimidazole) and various alkylamines mdpi.com. The urea moiety can also be part of a larger heterocyclic system. For instance, N-(benzothiazol-2-yl)-N′-(phenyl)thioureas have been cyclized with malonic acid to synthesize 1-(benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids mdpi.com.
The incorporation of a phosphonate (B1237965) group into the benzothiazole-urea scaffold is a strategy to develop novel therapeutic agents, partly because the phosphinic acid moiety can act as a mimic for carboxylic acids researchgate.net. The synthesis of these derivatives often involves multi-component reactions.
One established method is the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a phosphite researchgate.net. For example, benzothiazole aminophosphonate derivatives have been synthesized via a three-component reaction of 6-methoxybenzo[d]thiazol-2-amines, various aldehydes, and dimethyl- or diethyl-phosphate, catalyzed by Mg(ClO₄)₂ researchgate.net.
Another approach involves the reaction of substituted 2-aminobenzothiazoles with O,O'-di-alkyl-isothiocyanato-(phenyl)methyl-phosphonates. This reaction proceeds efficiently under microwave irradiation in dry acetonitrile to yield a series of (phenyl)-methyl-phosphonate-thiourea-benzothiazoles nih.gov. A general synthetic scheme involves reacting various aromatic or heterocyclic aldehydes with substituted benzothiazole amines and a dialkyl phosphite under reflux nih.gov.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Condition | Product | Reference |
| Substituted benzothiazole amine (1) | Aromatic/heterocyclic aldehyde (2) | Dimethyl/diethyl phosphite (3) | Mg(ClO₄)₂, Reflux | Benzothiazole phosphonate derivative | nih.gov |
| Substituted 2-ABT | O,O'-di-alkyl-isothiocyanato-(phenyl)methyl-phosphonate | - | Microwave Irradiation, 90°C | (Phenyl)-methyl-phosphonate-TBT | nih.gov |
Design and Synthesis of Hybrid Molecules Incorporating Benzothiazole-Urea Scaffolds
Hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity.
The combination of quinoline, urea, and benzothiazole moieties has led to the development of potent hybrid molecules. A series of 25 new benzothiazole-urea-quinoline hybrid compounds were synthesized through a three-step protocol nih.govnih.gov. The key final step involved an amidation coupling reaction to link the quinoline and benzothiazole fragments via the urea moiety nih.govnih.gov.
The general synthetic pathway is outlined below:
Step 1: Synthesis of an appropriate quinoline precursor.
Step 2: Synthesis of a substituted 2-aminobenzothiazole.
Step 3: Coupling of the two heterocyclic systems through a urea linker.
These hybrid compounds have demonstrated promising biological activities. In one study, they were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. The results showed that the hybridization of the scaffolds led to a synergistic effect, with the resulting hybrids showing vastly improved activity compared to the individual components nih.govnih.gov. Of the 25 compounds tested, 17 exhibited significant anti-TB activity, with one compound, 6u , displaying sub-micromolar activity nih.gov.
| Compound ID | Structure | Biological Activity (Anti-TB) | Reference |
| 6u | Quinoline-Urea-Benzothiazole Hybrid | Most active, sub-micromolar activity (0.968 µM) | nih.gov |
| 17 Compounds | Quinoline-Urea-Benzothiazole Hybrids | Promising anti-TB activities (<62.5 µM) | nih.govnih.gov |
Thiazole/Triazole-Benzothiazole-Urea Hybrids
The molecular hybridization of a benzothiazole-urea scaffold with thiazole and triazole moieties has emerged as a promising strategy for the development of novel compounds. The synthesis of these hybrids is often achieved through a highly efficient and regioselective reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" wikipedia.orgnih.govorganic-chemistry.org. This reaction facilitates the formation of a stable 1,2,3-triazole ring that serves as a linker between the benzothiazole-urea and thiazole/benzothiazole components nih.gov.
The general synthetic approach involves a multi-step process. Initially, precursor molecules containing the necessary azide and alkyne functional groups are prepared. For instance, a key intermediate, an alkyne-bearing urea-thiazole/benzothiazole, is synthesized. Concurrently, an azide-functionalized benzothiazole derivative is prepared. The pivotal step is the Cu(I)-catalyzed reaction between these two precursors, which yields the final hybrid molecule. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate wikipedia.org. The reaction proceeds under mild conditions and provides the 1,4-disubstituted triazole regioisomer exclusively, highlighting the efficiency and selectivity of this method nih.gov.
Researchers have successfully synthesized a series of these hybrid compounds, which were subsequently characterized using various spectral techniques including FTIR, NMR, and HRMS to confirm their chemical structures nih.gov.
Table 1: Synthesis of Thiazole/Triazole-Benzothiazole-Urea Hybrids via Click Chemistry
| Compound ID | Alkyne Precursor | Azide Precursor | Catalyst System | Yield (%) | Reference |
| 4a | Urea-thiazole with terminal alkyne | 2-Azidobenzothiazole | Cu(I) | Not Specified | nih.gov |
| 4b | Urea-thiazole with terminal alkyne | Substituted 2-azidobenzothiazole | Cu(I) | Not Specified | nih.gov |
| 4h | Urea-benzothiazole with terminal alkyne | 2-Azidothiazole | Cu(I) | Not Specified | nih.gov |
| 4j | Urea-benzothiazole with terminal alkyne | Substituted 2-azidothiazole | Cu(I) | Not Specified | nih.gov |
Note: Specific yield percentages for individual compounds were not detailed in the referenced abstract.
Detailed research findings have shown that these hybrid molecules exhibit notable biological potential. For instance, antimicrobial screening of a series of synthesized urea-thiazole/benzothiazole hybrids with a triazole linker was conducted against various bacterial and fungal strains nih.gov. All the synthesized hybrid compounds displayed better antifungal activity against Candida albicans and Rhizopus oryzae than the standard drug fluconazole nih.gov. Specifically, compounds 4h and 4j were identified as the most potent antifungal agents against R. oryzae and C. albicans, respectively nih.gov.
Green Chemistry Principles in Benzothiazole-Urea Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole-urea and related benzothiazole derivatives to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
One of the key strategies is the use of sustainable solvents. Water and glycerol have been successfully employed as green solvents for the synthesis of benzothiazole derivatives, offering a non-toxic and readily available alternative to conventional volatile organic solvents. For example, an efficient method for the one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent researchgate.net.
Solvent-free reaction conditions represent another significant advancement in the green synthesis of these compounds. The reaction of 2-aminothiophenol with aromatic benzoyl chlorides to produce benzothiazole derivatives has been achieved in good to excellent yields at room temperature without the use of any solvent. This method is characterized by short reaction times, often completing within minutes.
The development and application of efficient and reusable catalysts are also central to green synthetic methodologies. Inexpensive and environmentally benign catalysts, such as copper sulfate, have been utilized for the synthesis of benzothiazole-2-thiol derivatives in aqueous media researchgate.net. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, SnP2O7 has been used as a reusable catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in very short reaction times mdpi.com. The catalyst was reported to be reusable for at least five cycles without a significant loss of activity mdpi.com.
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another green chemistry approach that improves efficiency and reduces waste. Several one-pot methods for the synthesis of benzothiazole derivatives have been reported, often under mild and environmentally friendly conditions.
Table 2: Application of Green Chemistry Principles in Benzothiazole Synthesis
| Green Chemistry Principle | Reaction | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |
| Green Solvent | Synthesis of benzothiazole-2-thiols | Copper Sulfate in Water/Glycerol | High | Short | researchgate.net |
| Solvent-Free | 2-Aminothiophenol + Aromatic Benzoyl Chlorides | Room Temperature | Good to Excellent | ~3 min | nih.gov |
| Reusable Catalyst | 2-Aminothiophenol + Aromatic Aldehydes | SnP2O7 | 87-95 | 8-35 min | mdpi.com |
| One-Pot Synthesis | 2-Aminothiophenol + Aromatic Aldehydes | Ammonium Chloride in Ethanol | Good to Excellent | Not Specified | nih.gov |
These green chemistry approaches not only offer environmental benefits but also often lead to improved reaction efficiency, higher yields, and simplified purification processes, making the synthesis of benzothiazole-urea compounds more sustainable and economically viable.
Structural Elucidation and Advanced Characterization Techniques for Benzothiazole Urea Systems
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable tools for the initial identification and detailed structural analysis of newly synthesized benzothiazole-urea derivatives. These techniques probe the electronic and vibrational states of molecules, offering a wealth of information about their constituent atoms and bonding arrangements. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. In the study of benzothiazole-urea derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the benzothiazole (B30560) nucleus and the urea (B33335) linkage. tandfonline.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectra of benzothiazole-ureas typically show signals for the aromatic protons of the benzothiazole ring in their expected regions. tandfonline.com The protons of the urea moiety (NH) often appear as broad, exchangeable singlets. For instance, in a series of 1-(6-substituted benzothiazol-2-yl)-3-(4H-1,2,4-triazol-3-yl)ureas, the aromatic protons were observed as a multiplet in the range of δ 7.55-8.23 ppm, while the NH protons appeared as singlets at δ 6.0, 5.2, and 4.3 ppm. derpharmachemica.com In another study of 1-(substituted-phenyl)-3-(6-substituted-benzothiazol-2-yl)ureas, the NH protons of the urea linker were observed at approximately δ 9.82 and δ 9.34 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectra are equally informative, showing distinct signals for the carbon atoms in the benzothiazole ring system and the carbonyl carbon of the urea group. tandfonline.com For example, the carbonyl carbon of the urea typically resonates around 152-160 ppm. mdpi.com The carbon atoms of the benzothiazole ring can be identified based on their characteristic chemical shifts, with C2 (the carbon attached to the urea nitrogen) appearing at a downfield position. researchgate.net
¹⁹F NMR Spectroscopy: For fluorinated benzothiazole-urea analogues, ¹⁹F NMR spectroscopy is a crucial tool. It provides direct evidence for the incorporation of fluorine atoms into the molecular structure and can offer insights into the electronic environment of the fluorine substituents. mdpi.com For example, in a series of fluorinated benzothiazolyl ureas, the fluorine signals were observed in the ¹⁹F NMR spectra, confirming their presence. mdpi.com
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 8.5 | Aromatic protons of the benzothiazole ring. |
| ¹H | 4.3 - 11.0 | NH protons of the urea linkage (often broad and exchangeable). derpharmachemica.commdpi.com |
| ¹³C | 152 - 160 | Carbonyl carbon of the urea group. mdpi.com |
| ¹³C | 110 - 160 | Carbon atoms of the benzothiazole ring system. |
| ¹⁹F | Varies | Dependent on the specific fluorine substitution pattern. mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzothiazole-urea compounds, IR spectra typically display characteristic absorption bands for the N-H and C=O stretching vibrations of the urea moiety, as well as vibrations associated with the benzothiazole ring system. tandfonline.comcdnsciencepub.com
The N-H stretching vibrations of the urea group usually appear as one or more bands in the region of 3200-3450 cm⁻¹. tandfonline.comderpharmachemica.com The carbonyl (C=O) stretching vibration of the urea is a strong, characteristic band typically observed between 1600 and 1710 cm⁻¹. derpharmachemica.comtandfonline.com The C=N stretching of the benzothiazole ring is often seen in the 1600-1635 cm⁻¹ region. tandfonline.com The presence of these key absorption bands provides strong evidence for the formation of the benzothiazole-urea structure. researchgate.net
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Urea N-H | Stretching | 3200 - 3450 tandfonline.comderpharmachemica.com |
| Urea C=O | Stretching | 1600 - 1710 derpharmachemica.comtandfonline.com |
| Benzothiazole C=N | Stretching | 1600 - 1635 tandfonline.com |
| Aromatic C-H | Stretching | ~3085 derpharmachemica.com |
| Aromatic C=C | Stretching | ~1475 derpharmachemica.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. nih.govgsconlinepress.com By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula of a benzothiazole-urea derivative, distinguishing it from other compounds with the same nominal mass. This is crucial for confirming the identity of newly synthesized compounds. mdpi.commdpi.com For example, in the characterization of a series of benzothiazolyl ureas, ESI-HRMS was used to confirm the calculated molecular formulas, with the measured m/z values for the [M+H]⁺ ions closely matching the theoretical values. mdpi.com
X-ray Crystallography of "Benzthiazole-urea, 40" and Analogous Structures
Investigation of Urea-Anion Dimer Formation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of benzothiazole-urea compounds is governed by a variety of non-covalent intermolecular interactions, which are crucial for the formation of supramolecular assemblies. rsc.org Hydrogen bonding is a particularly important interaction in these systems, with the N-H groups of the urea moiety acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. mdpi.com
Studies have shown that urea-anion dimer formation is a common motif in the solid-state structures of related compounds. rsc.org In these dimers, two urea moieties are linked through hydrogen bonds to a single anion. rsc.org The geometry of these dimers can vary depending on the specific structure of the benzothiazole-urea and the nature of the anion. rsc.org
Computational Chemistry and Theoretical Modeling of Benzothiazole Urea Systems
Quantum Chemical Calculations (Density Functional Theory - DFT) for Benzothiazole-Urea Derivatives
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and properties of benzothiazole-urea derivatives. These calculations provide a detailed understanding of the molecule's behavior at the quantum level.
The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization calculations are performed to find the most stable conformation of a molecule, which corresponds to the minimum energy structure on the potential energy surface. For benzothiazole-urea derivatives, the planarity between the benzothiazole (B30560) ring and the urea (B33335) linker is a key feature. Studies have shown that while some derivatives maintain a high degree of planarity, the introduction of different substituents can lead to significant deviations. For instance, in some 2-(2'-aminophenyl)benzothiazole derivatives, the angle between the rings can be as low as 3.0°, while in others with different substitutions at the amino group, this angle can increase to up to 20°. mdpi.com The conformational landscape, which maps the energy of the molecule as a function of its geometry, is crucial for understanding the flexibility and potential binding modes of these compounds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity. sciencepub.netacs.org
In the study of benzothiazole derivatives, HOMO-LUMO analysis has been used to correlate electronic properties with biological activity. For example, in a series of benzimidazole–thiadiazole hybrids, a lower HOMO-LUMO gap (ΔE = 3.432 eV) for one compound was associated with higher chemical reactivity and antibacterial activity. acs.org Similarly, for benzothiazole derivatives studied as corrosion inhibitors, a smaller LUMO-HOMO gap was correlated with better inhibition efficiency. sciencepub.net The energy gap can be influenced by the nature and position of substituents on the benzothiazole-urea scaffold.
Table 1: Frontier Molecular Orbital Energies and Energy Gap of a Benzimidazole-Thiadiazole Hybrid
| Parameter | Energy (eV) |
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | 3.432 acs.org |
Note: Specific HOMO and LUMO energy values for a range of benzothiazole-urea derivatives are not consistently reported in a comparable format across the literature.
Molecular Electrostatic Potential (MESP) diagrams are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In benzothiazole-urea derivatives, the nitrogen and oxygen atoms of the urea moiety and the nitrogen and sulfur atoms of the benzothiazole ring are expected to be regions of high electron density. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for protein-ligand binding.
Quantum chemical calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are highly valuable for the characterization and structural elucidation of newly synthesized compounds. By comparing the theoretically calculated spectra with experimental data, the proposed structure of a molecule can be confirmed. For instance, the characteristic IR peaks for the N-H and C=O stretching vibrations in the urea linkage, as well as the aromatic C-H and C=C vibrations of the benzothiazole ring, can be calculated and compared with experimental FT-IR spectra. derpharmachemica.comnih.gov Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental NMR signals. nih.gov
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is extensively used in drug discovery to understand the binding mode of potential drug candidates and to predict their binding affinity. For benzothiazole-urea derivatives, molecular docking studies have been performed against a variety of protein targets to rationalize their biological activities.
For example, a series of benzothiazole urea derivatives were docked against the γ-amino butyric acid amino transferase (GABA-AT) enzyme, a target for anticonvulsant activity. The docking scores for these compounds ranged from -7.5 to -8.4 kcal/mol, indicating good binding affinity. derpharmachemica.comderpharmachemica.com The interactions with key amino acid residues in the active site, such as GLY136, SER137, and LYS329, were identified. derpharmachemica.com In another study, benzothiazolyl urea derivatives were docked into the active site of the adenosine (B11128) A2A receptor, a target for anti-Parkinsonian agents. researchgate.net Similarly, docking studies of benzothiazole-urea derivatives with the G-quadruplex of human telomere DNA have been used to understand their cytotoxic activity against cancer cells. tandfonline.com
Table 2: Molecular Docking Results for Selected Benzothiazole-Urea Derivatives
| Derivative Class | Protein Target | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Benzothiazole-urea-triazole hybrids | GABA-AT (1OHV) | -7.5 to -8.4 | GLY136, SER137, GLN301, LYS329, ASN352, THR353 | derpharmachemica.com |
| 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea | Adenosine A2A Receptor (3EML) | - | Not specified in abstract | researchgate.net |
| N1-(benzothiazol-2-yl)-N3-morpholinourea | G-quadruplex of human telomere DNA | - | Not specified in abstract | tandfonline.com |
| Benzimidazole-thiadiazole hybrids | Candida species' 14-α demethylase (CYP51) | up to -10.928 | Met508 | acs.org |
These docking studies provide a structural basis for the observed biological activities and guide the further optimization of these compounds to enhance their potency and selectivity. The insights gained from these computational models are invaluable for the rational design of novel benzothiazole-urea based therapeutic agents.
Prediction of Binding Affinities and Molecular Interaction Modes for "Benzthiazole-urea, 40" with Target Proteins
Computational studies, particularly molecular docking, are instrumental in predicting how benzothiazole-urea compounds, including analogues of "this compound," bind to target proteins. These methods estimate the binding affinity, often expressed as a docking score or binding energy (ΔG), and elucidate the specific molecular interactions that stabilize the protein-ligand complex.
For instance, in studies targeting γ-amino butyric acid amino transferase (GABA-AT), a series of benzothiazole-urea derivatives exhibited docking scores ranging from -7.5 to -8.4 kcal/mol. derpharmachemica.comderpharmachemica.com A specific chloro-substituted derivative achieved the highest affinity in this series. derpharmachemica.com Similarly, docking studies of benzothiazole derivatives against the amyloid binding alcohol dehydrogenase (ABAD) active site, a target relevant to Alzheimer's disease, have shown that potent inhibitors achieve favorable docking scores, which are dominated by hydrogen bonding and hydrophobic interactions. nih.gov In another study, benzothiazole-urea derivatives targeting the G-quadruplex of human telomere DNA were modeled, revealing that a high-activity compound could bind in a manner similar to known inhibitors, forming crucial hydrogen bonds. tandfonline.comtandfonline.com
The binding affinity of these compounds is often influenced by the specific substitutions on both the benzothiazole and phenyl-urea moieties. For example, in the context of ABAD inhibition, small electron-withdrawing groups, particularly fluorine, on the benzothiazole ring and a hydroxyl group on the phenyl ring are predicted to enhance potency. nih.gov The urea linker itself is critical, acting as both a hydrogen bond donor and acceptor, which contributes to its ability to interact with various protein targets. researchgate.netmdpi.com Molecular docking of benzothiazole-urea analogues with DNA gyrase B (GyrB) has also been successful, with some compounds showing inhibitory activity in the low nanomolar range. nih.gov These computational predictions are vital for prioritizing compounds for synthesis and experimental testing.
Table 1: Predicted Binding Affinities of Benzothiazole-Urea Analogues with Various Protein Targets
| Compound/Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |
| Benzothiazole-urea derivatives | γ-amino butyric acid amino transferase (GABA-AT) | -7.5 to -8.4 derpharmachemica.comderpharmachemica.com | Hydrogen bonding, Hydrophobic interactions |
| Chloro-substituted derivative (8c) | γ-amino butyric acid amino transferase (GABA-AT) | -8.4 derpharmachemica.comderpharmachemica.com | Interaction with specific amino acid residues derpharmachemica.com |
| Benzothiazole phosphonate (B1237965) analogues | Amyloid binding alcohol dehydrogenase (ABAD) | Good docking scores nih.gov | Hydrogen bonding, Phosphonate salt-bridge, Hydrophobic interactions nih.gov |
| N1-(benzothiazol-2-yl)-N3-morpholinourea (3) | G-quadruplex of human telomere DNA | Favorable binding pose tandfonline.comtandfonline.com | Hydrogen bonding with thiamine (B1217682) base tandfonline.com |
| Benzothiazole-urea derivative (5f) | α-amylase / α-glucosidase | -5.501 / -6.414 researchgate.net | Snug fit in the active site researchgate.net |
Identification of Crucial Amino Acid Residues in Binding Pockets
A key outcome of molecular docking studies is the identification of specific amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. These interactions are fundamental to the stability and specificity of the protein-ligand complex.
For example, in the docking of a chloro-substituted benzothiazole-urea derivative with GABA-AT, the compound was found to interact with a host of residues including ARG192, LYS203, GLU270, TYR348, ILE426, GLY438, and ARG445. derpharmachemica.com This extensive network of interactions explains its high binding affinity. derpharmachemica.com In another example, studies on inhibitors for DNA gyrase B (GyrB) revealed that the carbonyl group of a benzothiazole derivative forms a direct hydrogen bond with Arg136. nih.gov
Similarly, computational modeling of benzothiazole derivatives with urease, a target for Helicobacter pylori, showed that hydrophobic contacts with His593 and carbon-hydrogen bonding with Asp633 are important for stabilizing the complex. scielo.br The pyridine (B92270) nitrogen atom of the ligand was also shown to be crucial for coordinating with the nickel ions in the urease active site. scielo.br For inhibitors targeting the human telomere DNA G-quadruplex, a hydrogen bond interaction between the ligand's carbonyl group and a thiamine base (THY1006) was identified as a key stabilizing feature. tandfonline.com
These findings highlight how the benzothiazole-urea scaffold can be oriented within different binding pockets to maximize favorable interactions. The urea moiety frequently participates in hydrogen bonding, while the aromatic rings engage in hydrophobic and π-stacking interactions with nonpolar residues. mdpi.com Understanding these crucial residue interactions is vital for structure-based drug design, allowing for the rational modification of ligands to enhance potency and selectivity. mdpi.com
Table 2: Key Amino Acid Residues Involved in Binding Benzothiazole-Urea Analogues
| Target Protein | Compound/Analogue | Interacting Amino Acid Residues | Reference(s) |
| γ-amino butyric acid amino transferase (GABA-AT) | Chloro-substituted derivative (8c) | ARG192, LYS203, GLU270, TYR348, ILE426, GLY438, ARG445 | derpharmachemica.com |
| DNA gyrase B (GyrB) | Oxalyl-bearing benzothiazole | Arg136 | nih.gov |
| Urease | 2-(Pyridin-4-yl)benzothiazole | His593 (hydrophobic contact), Asp633 (C-H bond) | scielo.br |
| G-quadruplex of human telomere DNA | N1-(benzothiazol-2-yl)-N3-morpholinourea (3) | Thiamine 1006 | tandfonline.com |
| Amyloid binding alcohol dehydrogenase (ABAD) | Benzothiazole phosphonate analogues | Not explicitly named, but hydrogen bonding and salt-bridge forming residues are key. | nih.gov |
Characterization of Binding Site Geometries and Energetics
The geometry of the binding site and the energetics of the interaction are critical factors that determine the affinity and stability of a ligand-protein complex. Computational methods allow for a detailed characterization of these properties for benzothiazole-urea systems. The binding process is governed by a combination of forces, including hydrogen bonds, van der Waals interactions, electrostatic forces, and hydrophobic effects. frontiersin.org
For instance, the binding of benzothiazole inhibitors to urease involves the ligand fitting into a specific pocket where the pyridine ring orients itself to allow the nitrogen's free electron pair to coordinate with nickel ions in the active site. scielo.br The thermodynamics of this interaction, studied through fluorescence quenching at different temperatures, indicated a static quenching mechanism, confirming the formation of a stable ground-state complex. scielo.br The negative Gibbs free energy (ΔG) values calculated from these experiments further supported a spontaneous binding process, driven primarily by hydrophobic forces for one analogue and by van der Waals interactions and hydrogen bonds for another. scielo.br
Table 3: Energetic Contributions to Binding of Benzothiazole Analogues
| Compound/Analogue | Target Protein | Primary Driving Forces for Binding | Key Energetic Components | Reference(s) |
| 2-(Pyridin-4-yl)benzothiazole (BTA) | Urease | Hydrophobic interactions | Favorable ΔG, ΔH, and ΔS | scielo.br |
| 2-(Pyridin-4-yl)benzimidazole (BIA) | Urease | Van der Waals interactions, Hydrogen bonds | Favorable ΔG, ΔH, and ΔS | scielo.br |
| 6-hydroxybenzothiazole-2-carboxamide derivative | Monoamine oxidase B (MAO-B) | Van der Waals and electrostatic interactions | Van der Waals Energy, Electrostatic Energy, Polar Solvation Energy | frontiersin.org |
Molecular Dynamics (MD) Simulations of Benzothiazole-Urea Complexes
Analysis of Conformational Dynamics and Stability in Solvent Environments
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their complexes. When applied to benzothiazole-urea compounds in a solvent environment (typically water), MD simulations can reveal their conformational preferences and dynamic stability. The urea functionality itself has a degree of conformational restriction due to resonance, but the bonds to the flanking benzothiazole and phenyl rings allow for rotational freedom. nih.gov
Investigation of Protein-Ligand Complex Stability and Dynamics
MD simulations are essential for assessing the stability of a protein-ligand complex predicted by docking. While docking provides a static snapshot, MD simulations reveal how the complex behaves over time, providing a more realistic view of the binding. These simulations can confirm whether a docked pose is stable or if the ligand dissociates or shifts to a different binding mode. acs.org
For benzothiazole-based inhibitors, MD simulations have been used to validate docking results and analyze the stability of the complex. frontiersin.orgbiointerfaceresearch.comnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time (e.g., fluctuating between 1.0 and 2.0 Å) suggests that the complex has reached equilibrium and the ligand remains stably bound in the pocket. frontiersin.orgnih.gov
Another important analysis is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein. Lower RMSF values in the binding site region indicate that ligand binding has stabilized that portion of the protein. frontiersin.orgbiointerfaceresearch.com Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, over the course of the simulation. frontiersin.orgfrontiersin.org This can reveal which interactions are transient and which are persistent, providing a deeper understanding of the key determinants of binding affinity. frontiersin.org For example, simulations of a benzothiazole derivative with the AfTre protein showed an average of 6 hydrogen bonds maintained throughout the simulation, indicating a stable interaction. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzothiazole-Urea Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For benzothiazole-urea analogues, QSAR models can predict the activity (e.g., inhibitory potency) of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). A mathematical model, often using multiple linear regression (MLR), is then developed to find the best correlation between a combination of these descriptors and the observed activity. nih.govresearchgate.netufv.br
A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) for the training set, a high cross-validated squared correlation coefficient (q² or Q²_LOO), and good predictive ability for an external test set (R²_pred). nih.govufv.brnih.gov For a series of benzothiazole derivatives, a 2D-QSAR model yielded an excellent R² of 0.97 and a cross-validated R² of 0.61, indicating a reliable model. nih.gov Another study on benzothiazole derivatives as H+/K+-ATPase inhibitors developed a QSAR model with an R² of 0.94 and an R²_pred of 0.79. ufv.br
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture by creating 3D contour maps that show where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, a CoMFA model for 6-hydroxybenzothiazole-2-carboxamide derivatives showed good predictive ability (q² = 0.569, r² = 0.915) and was used to design novel compounds with enhanced predicted activity. frontiersin.orgnih.gov These models successfully guide lead optimization by highlighting the structural features essential for biological activity. nih.govresearchgate.net
Table 4: Statistical Parameters of Representative QSAR Models for Benzothiazole Derivatives
| Compound Series / Target | QSAR Model Type | R² (Training Set) | q² / Q²_LOO (Cross-validation) | R²_pred (Test Set) | Reference |
| Benzothiazole phosphonates / ABAD | 2D-QSAR (MLR) | 0.97 | 0.61 | Not Reported | nih.gov |
| Benzo[d]thiazoles / H+/K+-ATPase | QSAR (MLR) | 0.9401 | 0.8842 | 0.7975 | ufv.br |
| 6-hydroxybenzothiazole-2-carboxamides / MAO-B | 3D-QSAR (CoMSIA) | 0.915 | 0.569 | Not Reported | frontiersin.orgnih.gov |
| MDA-MB-231 TNBC cell antagonists | QSAR (GA-MLR) | 0.79 | 0.77 | 0.72–0.76 | nih.gov |
Development of QSAR Models Using Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify the mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.netbiointerfaceresearch.com For benzothiazole-urea systems, these models are crucial for predicting the therapeutic potential of new derivatives. The development of a robust QSAR model follows several key steps, beginning with the selection of a diverse set of benzothiazole compounds with known biological activities. nih.gov
The process involves generating 3D structures of the molecules and calculating a wide array of molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, including:
Topological descriptors: Characterize the connectivity and branching of the molecular structure.
Thermodynamic descriptors: Pertain to the energy and stability of the molecule.
Steric descriptors: Relate to the size and shape of the molecule.
Electronic descriptors: Describe the distribution of electrons within the molecule.
The validity and predictive power of the generated QSAR model are rigorously tested. nih.gov Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a separate "test set" of compounds not used in the model's creation. nih.govnih.gov A statistically significant and validated QSAR model can then be used to reliably predict the activity of newly designed benzothiazole-urea compounds. researchgate.net
Correlation of Theoretical Descriptors with Biological Activity Profiles
A primary goal of QSAR studies is to understand how specific structural features, quantified by theoretical descriptors, influence the biological activity of benzothiazole-urea derivatives. By analyzing the validated QSAR models, researchers can identify which properties are beneficial or detrimental to a compound's efficacy.
Studies have revealed several key correlations:
Hydrophobicity: In a GQSAR analysis of benzothiazole derivatives for anticancer activity, it was found that increasing the hydrophobicity (lipophilicity) of certain parts of the molecule was crucial for enhancing biological activity. chula.ac.th The model indicated that modifications with lipophilic groups at the R2 amino fragment were necessary for improved potency. chula.ac.th
Electronic Effects: The electronic properties of substituents on the aromatic rings play a significant role. For example, in a series of inhibitors for the enzyme ABAD/17β-HSD10, small electron-withdrawing groups, particularly fluorine (F), on the benzothiazole ring were preferred for higher potency. nih.gov
Steric and Electrostatic Fields: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), provide insights through steric and electrostatic contour maps. bohrium.comfrontiersin.org For antitumor agents, a 3D-QSAR model showed that bulky groups were favored at the N-position of an associated indole (B1671886) ring, while electronegative atoms were disfavored at another position on a benzyl (B1604629) group. bohrium.com
Specific Substituents: The presence of specific chemical groups at certain positions can dramatically enhance activity. For antiproliferative activity, the presence of a methoxy (B1213986) group at the 2-position of an attached pyridine ring was shown to improve potency. mdpi.com Similarly, for ABAD/17β-HSD10 inhibition, a hydroxyl group at the para-position of the phenyl ring was predicted to be more potent. nih.gov
These correlations provide a rational basis for lead optimization, guiding chemists in designing new derivatives with improved biological profiles.
| Molecular Descriptor/Structural Feature | Correlation with Biological Activity | Activity Type | Source |
|---|---|---|---|
| Hydrophobic/Lipophilic Groups | Positive | Anticancer | chula.ac.th |
| Small Electron-Withdrawing Groups (on benzothiazole ring) | Positive | Enzyme Inhibition (ABAD/17β-HSD10) | nih.gov |
| Bulky Groups (at specific positions) | Positive | Antitumor | bohrium.com |
| Methoxy Group (on pyridine ring) | Positive | Antiproliferative | mdpi.com |
| Hydroxyl Group (para-position on phenyl ring) | Positive | Enzyme Inhibition (ABAD/17β-HSD10) | nih.gov |
Prediction of Inhibitory Interactions Based on Structural Properties
Building on QSAR and structural analysis, computational methods like molecular docking are used to predict how benzothiazole-urea compounds bind to their biological targets, such as enzymes or receptors. This technique places a 3D model of the compound into the target's binding site to calculate the binding affinity and visualize the specific molecular interactions. nih.govderpharmachemica.com
These predictions are critical for understanding the mechanism of action and for designing more potent and selective inhibitors. Key findings from docking studies on benzothiazole-urea systems include:
Essential Structural Moieties: Docking studies have confirmed that the benzothiazole amine moiety connected to a urea linker is a crucial scaffold for the inhibition of enzymes like ABAD/17β-HSD10. nih.govmdpi.com
Key Binding Interactions: For antibacterial agents targeting the DNA gyrase enzyme, docking predicted that specific benzothiazole analogues form crucial interactions with key amino acid residues like VAL28, ARG32, and ASP612, leading to binding energies indicative of strong inhibition. researchgate.net
Influence of Substituents: The nature and position of substituents are critical for effective binding. In the development of inhibitors for 17β-HSD10, a combination of a 3-chloro and 4-hydroxy substitution on the phenyl ring, along with a small substituent at position 6 of the benzothiazole ring, was found to be optimal for potent, uncompetitive inhibition. mdpi.com A bulky substitution at the 6-position on the benzothiazole was also suggested to be promising, as it could more effectively occupy the chemical space within the binding site. mdpi.com
These predictive models allow researchers to prioritize the synthesis of compounds that are most likely to exhibit strong inhibitory interactions with the target, thereby accelerating the development of new therapeutic agents. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment
A promising biological activity is not sufficient for a compound to become a viable drug; it must also possess favorable pharmacokinetic properties. In silico ADME prediction is a computational approach to evaluate these properties early in the drug discovery pipeline, helping to filter out candidates that are likely to fail in later clinical trials due to poor ADME profiles. biointerfaceresearch.com
For benzothiazole-urea derivatives, various ADME descriptors are calculated using specialized software to assess their drug-likeness. nih.govresearchgate.net These predictions are often evaluated against established guidelines, such as Lipinski's Rule of Five, which suggests that orally active drugs should generally have a molecular weight under 500, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. neliti.com
Key predicted ADME properties for benzothiazole-urea systems include:
Absorption: Parameters like Caco-2 cell permeability and human oral absorption are predicted. nih.govbiointerfaceresearch.com Caco-2 cells are a model for the intestinal epithelium, and predicted permeability values help to estimate a drug's potential for oral absorption. nih.gov
Distribution: Properties such as plasma protein binding and blood-brain barrier (BBB) penetration are assessed. nih.govcore.ac.uk The unbound fraction of a drug is generally the active portion, and the ability to cross the BBB is crucial for drugs targeting the central nervous system. nih.gov
Metabolism and Excretion: Predictions related to inhibition of Cytochrome P450 enzymes are important, as this can indicate potential drug-drug interactions. researchgate.net
Toxicity: Potential cardiotoxicity can be estimated by predicting the blockage of the hERG potassium channel (QPlogHERG). A value greater than -5 is generally considered desirable, indicating a lower risk. nih.gov
These in silico assessments provide a comprehensive profile of a compound's likely behavior in the body, enabling researchers to select and optimize candidates with favorable drug-like properties for further development. nih.govresearchgate.net
| Compound Series | Predicted ADME/Drug-Likeness Properties | Computational Tool/Method | Source |
|---|---|---|---|
| Benzimidazole-Urea Derivatives | Obeyed Lipinski's Rule, indicating oral activity. Good to notable anticancer activity predicted. | Molinspiration, Osiris property explorer, Pre ADMET server | researchgate.netneliti.com |
| Quinoline–Urea–Benzothiazole Hybrids | Majority showed drug-like properties. Predicted to have low potential for cardiotoxicity (QPlogHERG > −5). | In silico ADME prediction | nih.gov |
| Benzothiazole-Thiazole Hybrids | Calculated descriptors include CNS, SASA, Volume, QPlogPo/w, QPlogS, QPPCaco, % human oral absorption. | QikProp | biointerfaceresearch.com |
| Benzothiazole Phosphonate Analogues | Predicted properties: % human oral absorption, Caco-2 permeability, plasma protein binding. Some compounds predicted to bind weakly to plasma proteins, increasing availability. | ADME descriptor calculation | nih.gov |
| 6-benzothiazolyl ureas, thioureas and guanidines | Satisfactory physical-chemical properties suggesting capability to permeate the blood-brain barrier (BBB). | Prediction of BBB permeation | core.ac.uk |
Mechanistic Investigations of Benzothiazole Urea Derivatives at the Molecular Level in Vitro Studies
Enzyme Inhibition Studies of "Benzthiazole-urea, 40" and its Analogues
Benzothiazole-urea derivatives have been the subject of numerous studies to understand their potential as enzyme inhibitors. These investigations are crucial for elucidating their mechanism of action at a molecular level.
Benzothiazole-urea derivatives have emerged as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial survival, playing critical roles in DNA replication, repair, and recombination. nih.gov Their subunits, GyrB for DNA gyrase and ParE for topoisomerase IV, both contain an ATP-binding site that has been a key target for inhibitor development. nih.govresearchgate.net
A series of benzothiazole (B30560) ethyl urea (B33335) compounds, including two representative molecules designated as compound A and compound B, were synthesized and evaluated for their inhibitory activity. nih.govmdpi.com These compounds, which include the structure referred to as "this compound", demonstrated potent inhibition of the ATPase activity of both GyrB and ParE. mdpi.com The 50% inhibitory concentrations (IC₅₀) were found to be in the nanomolar range, indicating strong binding and inhibition. nih.govmdpi.com Specifically, these compounds potently inhibited the turnover of ATP by both DNA gyrase and topoisomerase IV enzymes from Escherichia coli, with mean IC₅₀ values ranging from 0.0033 µg/mL to 0.046 µg/mL. nih.govmdpi.com
Further studies on related analogues showed potent activity against Staphylococcus aureus topoisomerase IV, with IC₅₀ values of 0.012 and 0.008 µg/mL, which were comparable to their activity against S. aureus DNA gyrase. mdpi.com The inhibitory action of these compounds also prevents the DNA supercoiling function of DNA gyrase. nih.govmdpi.com This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance through target-based mutations. researchgate.net
| Compound | Target Enzyme | Organism | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Compound A | DNA Gyrase (ATPase) | E. coli | 0.046 | nih.gov |
| Compound B | DNA Gyrase (ATPase) | E. coli | 0.027 | nih.gov |
| Compound A | Topoisomerase IV (ATPase) | E. coli | 0.0033 | nih.gov |
| Compound B | Topoisomerase IV (ATPase) | E. coli | 0.0039 | nih.gov |
| Analogue 19a | S. aureus Topoisomerase IV | S. aureus | 0.012 | mdpi.com |
| Analogue 19b | S. aureus Topoisomerase IV | S. aureus | 0.008 | mdpi.com |
Kinetic studies have been instrumental in defining the mode of enzyme inhibition by benzothiazole-urea derivatives. For the inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10), several potent benzothiazolyl urea inhibitors were found to act via an uncompetitive mechanism of action with respect to the enzyme's substrate, acetoacetyl-CoA. mdpi.comnih.govresearchgate.net This means the inhibitor binds only to the enzyme-substrate complex, and not to the free enzyme.
The most potent inhibitors, such as compounds 4at, 4bb, and 4bg, which feature a 3-chloro and 4-hydroxy substitution on the phenyl ring and a small substituent at the 6-position of the benzothiazole moiety, all demonstrated this uncompetitive inhibition. mdpi.comnih.gov This is in contrast to some earlier reports which described a mixed inhibition mode for similar compounds. mdpi.commdpi.com However, a closer examination of the data suggests the mechanism is consistently uncompetitive. mdpi.com In other studies, some benzothiazole derivatives have been identified as mixed inhibitors of urease, where they can bind to both the free enzyme and the enzyme-substrate complex. scielo.brscielo.br For example, 2-(Pyridin-4-yl)benzothiazole (BTA) was found to be a mixed-type inhibitor of jack bean urease. scielo.brscielo.br Another study on urease inhibition by a different set of benzothiazole derivatives found the most potent compound to display noncompetitive inhibition. researchgate.netresearchgate.net
17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10), also known as amyloid-binding alcohol dehydrogenase (ABAD), is a mitochondrial enzyme implicated in the pathology of Alzheimer's disease. mdpi.comnih.gov It interacts with the amyloid-beta peptide, exacerbating mitochondrial dysfunction. mdpi.comnih.gov Benzothiazole-urea derivatives, developed from the structure of the immunosuppressive drug frentizole, have been identified as potent inhibitors of this enzyme. mdpi.commdpi.comnih.gov
Structure-activity relationship (SAR) studies revealed key features for potent inhibition. These include a urea linker, a 4-phenolic group with a 3-halogen substitution on the phenyl ring, and specific substitutions on the benzothiazole ring. mdpi.commdpi.com Compounds with a 6-trifluoromethoxy or 6-halogen substitution on the benzothiazole moiety, combined with a 3-chloro, 4-hydroxy substitution on the phenyl ring, proved to be the most favorable for inhibition. mdpi.com Several compounds in this class exhibit IC₅₀ values in the low micromolar range (1-2 µM). mdpi.comnih.govresearchgate.net For instance, compounds 37 and 39 were identified as potent ABAD inhibitors. nih.gov Further optimization led to compounds 61, 62, and 63, which proved to be highly potent in cellular assays with IC₅₀ values of 7.88, 3.77, and 2.29 μM, respectively. mdpi.com
| Compound | Inhibition Parameter | Value (µM) | Reference |
|---|---|---|---|
| Compound 4at | IC₅₀ | < 2 | mdpi.com |
| Compound 4bb | IC₅₀ | < 2 | mdpi.com |
| Compound 4bg | IC₅₀ | < 2 | mdpi.com |
| Compound 61 | Cellular IC₅₀ | 7.88 | mdpi.com |
| Compound 62 | Cellular IC₅₀ | 3.77 | mdpi.com |
| Compound 63 | Cellular IC₅₀ | 2.29 | mdpi.com |
No specific research findings detailing the inhibition of the p56lck enzyme by "this compound" or its direct analogues were identified in the reviewed literature.
No specific research findings detailing the inhibition of the γ-Amino Butyric Acid Amino Transferase (GABA-AT) enzyme by "this compound" or its direct analogues were identified in the reviewed literature.
The biotin (B1667282) synthesis pathway is essential for the survival of Mycobacterium tuberculosis (Mtb), making its enzymes attractive targets for antitubercular drug development. nih.govresearchgate.net Benzothiazole-containing compounds have been shown to target this pathway. nih.govresearchgate.net One of the key enzymes is 7,8-diaminopelargonic acid aminotransferase (BioA), which catalyzes the second step in biotin biosynthesis. researchgate.netresearchgate.net Benzothiazoles are thought to act by inhibiting enzymes involved in the synthesis of biotin. nih.gov A series of new quinoline-urea-benzothiazole hybrids were synthesized and showed promising anti-TB activity, with the benzothiazole moiety being a key component for this action. nih.govuct.ac.za For example, compound 6u from this hybrid series exhibited sub-micromolar activity against the Mtb H37Rv strain. nih.gov While these studies confirm the potential of the benzothiazole scaffold, further research is needed to specifically link "this compound" to the inhibition of specific biotin synthesis enzymes.
Molecular Basis of Interaction with Biological Macromolecules
In vitro studies have been instrumental in elucidating the molecular interactions between benzothiazole-urea derivatives and their biological targets. These investigations provide a foundational understanding of how these compounds exert their effects at a molecular level.
Ligand-Protein Binding Analysis at the Molecular Level
Molecular docking studies are a primary tool for predicting the binding affinity and modes of interaction between small molecules, like benzothiazole-urea derivatives, and biological macromolecules such as proteins and DNA. researchgate.nettandfonline.com These computational methods allow for the visualization of how these ligands fit into the active sites of their target macromolecules. tandfonline.comresearchgate.net
For instance, molecular docking has been used to simulate the interaction of benzothiazole-urea derivatives with the G-quadruplex of human telomere DNA. tandfonline.com In one study, the N1-(benzothiazol-2-yl)-N3-morpholinourea derivative was shown to bind to the active site of the G-quadruplex. tandfonline.com Similarly, docking studies have been employed to investigate the binding of these derivatives to enzymes like γ-amino butyric acid amino transferase (GABA-AT), a target for anticonvulsant drugs. derpharmachemica.com The binding affinity is often quantified by the docking score, which represents the calculated free energy of binding. derpharmachemica.com
In the context of Alzheimer's disease research, benzothiazole-urea derivatives have been investigated as inhibitors of the interaction between amyloid-beta peptide (Aβ) and amyloid-binding alcohol dehydrogenase (ABAD). nih.govnih.gov Docking studies have helped in designing novel derivatives with improved potency for inhibiting this interaction. nih.gov Furthermore, these compounds have been evaluated as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov The inhibitory concentrations (IC50) for the ATPase activity of these enzymes have been determined to be less than 0.1 μg/ml for certain derivatives. nih.gov
Molecular docking was also used to explore the binding of benzothiazole-urea hybrids to the autolysin AtlA in Staphylococcus aureus, revealing interactions through hydrogen bonds and hydrophobic forces. nih.gov Another study focused on their potential as diuretic agents by docking them with the carbonic anhydrase enzyme (PDB ID: 3BL1). researchgate.net
The following table summarizes the results of selected ligand-protein binding analyses for benzothiazole-urea derivatives.
| Derivative/Compound | Target Macromolecule | Binding Affinity/Activity | Reference |
| N1-(benzothiazol-2-yl)-N3-morpholinourea | G-quadruplex of human telomere DNA | Binds to active site | tandfonline.com |
| Benzothiazole-urea derivatives | γ-amino butyric acid amino transferase (GABA-AT) | Docking scores from -7.5 to -8.4 | derpharmachemica.com |
| Benzothiazole ethyl ureas | DNA gyrase (GyrB) and Topoisomerase IV (ParE) | IC50 < 0.1 μg/ml for ATPase activity | nih.gov |
| Compound 4a (a benzothiazole aryl urea) | Autolysin AtlA (S. aureus) | Binds via hydrogen bonds, Pi-Pi, and hydrophobic interactions | nih.gov |
| 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide | Carbonic Anhydrase (PDB ID: 3BL1) | Docking analysis performed | researchgate.net |
| Benzothiazole urea derivatives | Amyloid-binding alcohol dehydrogenase (ABAD) | Identified as potent inhibitors | nih.gov |
Identification of Specific Molecular Interactions Leading to Observed Effects
The biological activity of benzothiazole-urea derivatives is a direct consequence of specific molecular interactions with their targets. The urea moiety is particularly important, as its linear structure and ability to act as both a hydrogen bond donor and acceptor contribute to the molecule's bioavailability and hydrophilicity. researchgate.net
In the inhibition of bacterial autolysins, a key molecular interaction involves the binding of benzothiazole aryl ureas to the active site of AtlA. This binding is stabilized by a network of hydrogen bonds, Pi-Pi stacking, and hydrophobic interactions. nih.gov Mechanistic studies have shown that this interaction leads to the downregulation of autolysin-related genes, thereby disrupting peptidoglycan homeostasis. nih.gov
For derivatives targeting bacterial topoisomerases, the interaction involves the inhibition of the ATPase activity of GyrB and ParE. nih.gov This prevents the supercoiling of DNA, a crucial process for bacterial replication. nih.gov
When targeting the G-quadruplex of human telomere DNA, the binding of benzothiazole-urea derivatives is thought to stabilize the quadruplex structure, which in turn inhibits the activity of telomerase, an enzyme often overactive in cancer cells. tandfonline.com
In the case of GABA-AT inhibition, the interaction of the benzothiazole-urea derivatives with amino acid residues in the enzyme's active site, such as GLY136, SER137, and LYS329, is crucial for the observed anticonvulsant effects. derpharmachemica.com
Structure-Activity Relationship (SAR) Derivations from Mechanistic In Vitro Data
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. By systematically modifying the chemical structure of benzothiazole-urea derivatives and evaluating their in vitro activity, researchers can identify key structural features that govern their biological effects. rjptonline.orgresearchgate.net
Elucidation of Key Structural Features Dictating Inhibitory Potency
SAR studies have revealed several key structural features of benzothiazole-urea derivatives that are critical for their inhibitory potency:
The Benzothiazole Ring: The benzothiazole nucleus itself is a crucial pharmacophore. researchgate.netunich.it Substitutions on this ring system can significantly influence activity. For example, substitutions at the C-2 and C-6 positions have been shown to be particularly important for the biological properties of benzothiazoles. researchgate.netresearchgate.net In some cases, the introduction of hydroxyl or alkoxy groups on the benzothiazole ring was found to be detrimental to activity. unich.it
The Urea Linker: The urea group plays a vital role in the biological activity of these compounds, often acting as a key pharmacophoric element. derpharmachemica.comnih.gov The replacement of the urea with a thiourea (B124793) moiety has been shown to be deleterious in some instances, leading to a significant drop in activity. unich.it
Substituents on the Phenyl Ring: For derivatives containing a phenyl group, the nature and position of substituents on this ring can dramatically affect potency. nih.gov For instance, in a series of anti-cancer agents, the presence of a 3,4,5-trimethoxy, 4-fluoro, or 4-methoxy substitution on the phenyl ring increased cytotoxicity. unich.it In another study, a p-CF3 group on the phenyl ring of benzothiazole aryl ureas demonstrated narrow-spectrum activity against Gram-positive bacteria. nih.gov
Aromatic Substituent on the Benzothiazole System: The presence and spatial orientation of an aromatic substituent on the benzothiazole system have been proven to be essential for activity in certain classes of these derivatives. nih.gov Removing the aromatic ring from the 2-position or replacing it with a methyl group resulted in a loss of activity. nih.gov
The following table highlights key SAR findings for different series of benzothiazole-urea derivatives.
| Derivative Series | Key Structural Feature for Activity | Observed Effect | Reference |
| 2-Ureido benzothiazoles | Halogen at position 6 of benzothiazole and an electron-withdrawing group in meta on the aromatic ring | Moderate antiproliferative effect | unich.it |
| Benzothiazole urea derivatives for HAT | Aromatic substituent at the 2-position of benzothiazole | Essential for activity | nih.gov |
| Benzothiazole aryl ureas | p-CF3 on the phenyl ring | Narrow-spectrum activity against Gram-positive bacteria | nih.gov |
| 2-Aryl-benzothiazol-5-amine ureas | (S)-enantiomer of 3-fluoro-N-pyrrolidylamido derivative | Most potent in the series | nih.gov |
| tolyl-UBTs | para-substituted N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea | Substantially inhibited α-chymotrypsin activity | mdpi.com |
Impact of Substituent Modifications on Molecular Interactions and Mechanism
Modifications to the substituents on the benzothiazole-urea scaffold directly impact the molecular interactions with their biological targets, thereby influencing their mechanism of action.
For example, in the development of inhibitors for human African trypanosomiasis, the introduction of a fluorine atom at the 3-position of a pyrrolidine (B122466) ring attached to the urea moiety enhanced potency, with the (S)-enantiomer being the more active stereoisomer. nih.gov Conversely, a 3,3-difluoro analogue was significantly less active. nih.gov This suggests that the stereochemistry and the specific placement of the fluorine atom are critical for optimal interaction with the target protein.
In a series of antiproliferative agents, a methoxy (B1213986) group at the 2-position of a pyridine (B92270) ring attached to the urea moiety was found to enhance activity. mdpi.com The replacement of a carboxylate with a cyclic amine in benzothiazole ethyl ureas led to compounds that inhibited both DNA gyrase and topoisomerase IV. mdpi.com
Furthermore, the relocation of the urea moiety from the 5- to the 6-position of the benzothiazole ring resulted in a complete loss of activity in one study, highlighting the importance of the substituent's position for proper binding. nih.gov These findings underscore how subtle changes in the chemical structure can lead to significant differences in biological activity by altering the way the molecule interacts with its target.
Advanced Research Applications and Potentials of Benzothiazole Urea Compounds Excluding Clinical Human Trials
Exploration as Antimicrobial Agents (In Vitro Mechanistic Studies)
The antimicrobial potential of benzothiazole-urea compounds has been extensively investigated. These studies have revealed their efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. The core of their antimicrobial action often lies in the inhibition of essential bacterial enzymes that are distinct from those targeted by many current antibiotics, suggesting a promising avenue to combat drug-resistant infections.
Activity against Gram-Positive and Gram-Negative Bacterial Pathogens
Research has consistently shown that benzothiazole-urea derivatives possess significant inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Certain structural modifications to the benzothiazole-urea scaffold have been found to enhance this broad-spectrum activity. For instance, some derivatives have demonstrated potent antibacterial effects at low concentrations. mdpi.com The mechanism often involves the disruption of critical cellular processes in bacteria. researchgate.net
Notably, many novel benzothiazole-urea hybrids have been synthesized and evaluated for their antibacterial activity, with some exhibiting exclusive action against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.comnih.gov Conversely, other series of benzothiazole-urea derivatives, particularly those hybridized with other heterocyclic structures like isatin (B1672199), have shown greater efficacy against Gram-negative bacteria. mdpi.com
Efficacy against Specific Bacterial Strains
The antimicrobial prowess of benzothiazole-urea compounds has been demonstrated against several specific and clinically relevant bacterial strains.
Staphylococcus aureus : Numerous studies have highlighted the potent activity of benzothiazole-urea derivatives against S. aureus, including MRSA. mdpi.comnih.gov Some compounds have exhibited minimum inhibitory concentrations (MICs) as low as 0.39 µM against both susceptible and resistant strains. mdpi.com The mechanism of action in some cases has been linked to the disruption of the bacterial cell membrane and the inhibition of biofilm formation. mdpi.com Certain benzothiazole-urea compounds have been shown to be as effective as ampicillin (B1664943) against S. aureus. nih.govresearchgate.nettandfonline.com
Escherichia coli : As a representative Gram-negative pathogen, E. coli has been a frequent target in the evaluation of benzothiazole-urea derivatives. Several synthesized compounds have displayed notable activity against E. coli, with some even surpassing the efficacy of standard antibiotics like ciprofloxacin. mdpi.comnih.govresearchgate.net
Streptococcus pneumoniae : Benzothiazole (B30560) ethyl urea (B33335) compounds have demonstrated potent inhibitory action against S. pneumoniae, with MIC90 values reported to be as low as 0.015 μg/ml for clinical isolates. ekb.eg This highlights their potential in addressing respiratory tract infections caused by this pathogen.
Streptococcus pyogenes : Similar to S. pneumoniae, S. pyogenes has also been shown to be susceptible to benzothiazole-urea derivatives. ekb.eg The potent activity against this bacterium suggests the potential of these compounds in treating infections ranging from pharyngitis to more severe invasive diseases.
Haemophilus influenzae : The antibacterial spectrum of certain benzothiazole-urea compounds extends to H. influenzae, a Gram-negative bacterium responsible for a variety of infections. ekb.eg This further underscores the broad-spectrum potential of this class of compounds.
Bacillus cereus : Specific benzothiazole-urea and thiourea (B124793) derivatives have been found to be effective against Bacillus cereus, a Gram-positive, toxin-producing bacterium. ekb.eg Other studies on hydroxy-substituted benzothiazole derivatives have also reported potent antibacterial activity against B. cereus. researchgate.net
| Bacterial Strain | Compound/Derivative Type | Observed Activity (MIC/Other Measures) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Benzothiazole-urea hybrids | MIC = 0.39 µM (including MRSA) | mdpi.com |
| Staphylococcus aureus | N1-(benzothiazol-2-yl)-N3-morpholinourea | Equipotent with ampicillin | nih.govresearchgate.nettandfonline.com |
| Escherichia coli | Benzothiazole clubbed isatin derivatives | MIC = 3.1 µg/ml (more potent than ciprofloxacin) | mdpi.com |
| Streptococcus pneumoniae | Benzothiazole ethyl urea compounds | MIC90 = 0.015 μg/ml | ekb.eg |
| Streptococcus pyogenes | Benzothiazole ethyl urea compounds | Potent activity observed | ekb.eg |
| Haemophilus influenzae | Benzothiazole-urea derivatives | Active against this strain | ekb.eg |
| Bacillus cereus | Benzothiazole-urea and -thiourea derivatives | Effective against this strain | ekb.eg |
Investigation of Resistance Mechanisms and Cross-Resistance Profiles
A significant advantage of benzothiazole-urea compounds is their novel mechanism of action, which often involves targeting bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). ekb.egasm.org This is a different target than that of many existing antibiotic classes, such as fluoroquinolones, which target other subunits of these enzymes.
This distinct mechanism contributes to a lack of cross-resistance with many common drug-resistant phenotypes. mdpi.comekb.eg Studies have shown that benzothiazole-urea derivatives retain their potency against strains resistant to other antibiotics. mdpi.com Furthermore, checkerboard experiments have not detected any synergistic or antagonistic interactions with other topoisomerase inhibitors like novobiocin (B609625) and levofloxacin, suggesting they can be potentially used in combination therapies. ekb.egnih.gov
The frequency of spontaneous resistance development to benzothiazole-urea compounds has been found to be very low. ekb.egnih.gov For instance, against S. aureus, the frequencies of spontaneous resistance were reported to be less than 2.3 × 10⁻¹⁰ at concentrations 8 times the MIC, which is indicative of a multitargeting mechanism of action. ekb.egnih.gov This low propensity for resistance is a crucial attribute for the development of new and durable antibacterial agents. nih.gov
Investigation as Antitubercular Research Probes (In Vitro Mechanistic Studies)
Tuberculosis remains a major global health challenge, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents with new mechanisms of action. Benzothiazole-urea compounds have shown considerable promise in this area.
Activity against Mycobacterium tuberculosis H37Rv
Numerous studies have demonstrated the in vitro efficacy of benzothiazole-urea derivatives against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv. rsc.orgnih.govtandfonline.com For example, a series of novel benzothiazole-urea-quinoline hybrid compounds were synthesized, with several exhibiting promising anti-TB activities with MIC90 values in the micromolar range. rsc.orgnih.gov One of the most active compounds in this series displayed a sub-micromolar activity of 0.968 µM. rsc.orgnih.gov
Other research has also highlighted the potential of benzothiazole urea and thiourea derivatives as a valuable scaffold for antimycobacterial agents. tandfonline.comtandfonline.com Certain derivatives have shown significant growth inhibition of the H37Rv strain at low concentrations. tandfonline.comtandfonline.com
| Compound/Derivative Type | Mycobacterium Strain | Observed Activity (MIC/Other Measures) | Reference |
|---|---|---|---|
| Benzothiazole-urea-quinoline hybrids | M. tuberculosis H37Rv | MIC90 < 62.5 µM (17 compounds) | rsc.orgnih.gov |
| Compound 6u (a benzothiazole-urea-quinoline hybrid) | M. tuberculosis H37Rv | MIC90 = 0.968 µM | rsc.orgnih.gov |
| N1-(benzothiazol-2-yl)-N3-morpholinourea | M. tuberculosis H37Rv | 37% growth inhibition at 6.25 µg/mL | tandfonline.comtandfonline.com |
| BNTZ 9 (isoquinoline nucleus) | M. tuberculosis H37Rv and MDR strains | MIC = 8 µg/mL | nih.gov |
| BNTZ 2 (naphthalene nucleus) | M. tuberculosis H37Rv | MIC = 6 µg/mL | nih.gov |
Exploration of Novel Target Pathways for Anti-TB Activity
The antitubercular activity of benzothiazole-urea compounds is attributed to their ability to inhibit various essential enzymes and pathways in M. tuberculosis. One of the key targets identified is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govrsc.org This enzyme is crucial for the biosynthesis of decaprenylphosphoryl arabinose, a vital component of the mycobacterial cell wall. nih.gov Inhibition of DprE1 leads to cell lysis and death. nih.gov
Another proposed mechanism of action is the inhibition of biotin (B1667282) synthesis, an essential vitamin for the survival of M. tuberculosis. nih.gov Furthermore, in-silico screening and molecular modeling studies have suggested other potential targets, including mycobacterium lysine-ε-aminotransferase. nih.gov The ability of these compounds to interact with multiple targets could contribute to their potent activity and the low frequency of resistance development. nih.gov The exploration of these novel target pathways is a critical area of research for the development of the next generation of antitubercular drugs.
Research into Anticancer Mechanisms (In Vitro Cellular and Molecular Studies)
The structural framework of benzothiazole-urea is a cornerstone in the development of novel anticancer agents. nih.gov Researchers have synthesized and evaluated numerous derivatives, revealing potent activity against a range of cancer types through diverse mechanisms of action. researchgate.net
Mechanistic Insights into Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., MCF-7, HeLa, MG63, U937, THP-1, B16-F10)
In vitro studies have consistently demonstrated the cytotoxic effects of benzothiazole-urea and its related thiourea analogs across a panel of human cancer cell lines. The antiproliferative action is not generalized but often shows cell-line specific potency.
A series of N-(4/6-substituted-benzothiazol-2-yl)-N′-(p-substituted-aryl)ureas and their derivatives were tested for cytotoxicity against mouse melanoma (B16-F10) and human monocytic cell lines (U937, THP-1). mdpi.com Among the tested compounds, several urea derivatives (specifically named 9b, 9e, 9f, 9k, and 9c in the study) were identified as the most active. mdpi.com Notably, compound 9e exhibited a more potent antiproliferative effect on U937 cells than the standard chemotherapeutic drug, etoposide. mdpi.com A thiourea-containing benzothiazole derivative, referred to as compound 3 , also showed superior antiproliferative activity against the U-937 cell line compared to etoposide. nih.govtandfonline.com
Similarly, novel benzothiazole urea and thiourea derivatives have been evaluated against the MCF-7 breast cancer cell line. tandfonline.comnih.gov In one study, N1-(benzothiazol-2-yl)-N3-morpholinourea (compound 3) displayed the highest cytotoxic activity among the synthesized series. nih.gov Other research highlighted that morpholine-based thiourea bromobenzothiazole derivatives were also potent against MCF-7 and HeLa cell lines. nih.govtandfonline.com
The table below summarizes the in vitro antiproliferative activity of selected benzothiazole-urea and thiourea derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity (IC₅₀ µM) of Selected Benzothiazole-Urea Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference | Source |
|---|---|---|---|---|---|
| Compound 9e | U937 (Human Monocytic) | 16.23 | Etoposide | 17.94 | mdpi.com |
| Compound 3 (Thiourea derivative) | U937 (Human Macrophage) | 16.23 ± 0.81 | Etoposide | 17.94 ± 0.89 | nih.govtandfonline.com |
| Compound 3 (Thiourea derivative) | B16-F10 (Mouse Melanoma) | 4847.73 ± 2.39 | Etoposide | 18.69 ± 0.94 | nih.govtandfonline.com |
| Compound 3 (Thiourea derivative) | THP-1 (Human Leukaemia Monocytic) | 34.58 ± 1.73 | Etoposide | 2.16 ± 0.11 | nih.govtandfonline.com |
| Morpholine based thiourea bromobenzothiazole (Compound 23) | MCF-7 (Human Breast Adenocarcinoma) | 18.10 | Not Specified | Not Specified | nih.govtandfonline.com |
| Morpholine based thiourea bromobenzothiazole (Compound 23) | HeLa (Human Cervical Cancer) | 38.85 | Not Specified | Not Specified | nih.govtandfonline.com |
Modulation of Specific Protein Kinases or Pathways Involved in Cancer
The anticancer effects of benzothiazole-urea compounds are often rooted in their ability to interfere with crucial cellular signaling pathways, particularly those governed by protein kinases. researchgate.net Abnormal kinase function is a hallmark of many cancers, making them prime targets for therapeutic intervention. researchgate.netexplorationpub.com
Benzothiazole-based derivatives have been successfully developed as inhibitors of various protein kinases, including EGFR, VEGFR, and PI3K. nih.gov For instance, computational docking studies have been used to investigate the interaction of benzothiazole derivatives with VEGFR-2 kinase, suggesting a potential mechanism for their anticancer activity. researchgate.net Furthermore, a specific urea derivative, N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea (compound 8) , was found to inhibit GSK-3β activity by more than 57% at a 1.0 µM concentration, indicating its potential to modulate pathways controlled by this kinase. mdpi.com Another study identified that certain benzothiazole-urea derivatives could inhibit the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. mdpi.com
Studies in Neurodegenerative Research (Molecular Mechanism Focus)
Beyond oncology, the benzothiazole-urea scaffold has emerged as a promising framework for developing agents to combat neurodegenerative diseases, most notably Alzheimer's disease. The research focuses on specific molecular targets within the brain that are implicated in disease progression. mdpi.comresearchgate.net
Inhibition of 17β-HSD10 and its Molecular Implications in Neurodegeneration
A key molecular target in this field is the mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), also known as amyloid-binding alcohol dehydrogenase (ABAD). nih.govmdpi.com This multifunctional enzyme is implicated in Alzheimer's disease pathology, where its overexpression and interaction with amyloid-beta (Aβ) peptides contribute to mitochondrial dysfunction and neuronal stress. mdpi.comnih.gov
Researchers have synthesized and evaluated numerous benzothiazolyl ureas for their ability to inhibit this enzyme. mdpi.comresearchgate.net A study involving approximately 60 novel compounds identified several potent inhibitors. mdpi.comresearchgate.net The most effective compounds featured a 3-chloro and 4-hydroxy substitution on the phenyl ring and a small substituent at position 6 of the benzothiazole ring, connected by a urea linker. mdpi.comresearchgate.net These compounds, including 4at, 4bb, and 4bg , exhibited IC₅₀ values in the low micromolar range (1–2 µM) and demonstrated an uncompetitive mechanism of action. mdpi.comresearchgate.net More recent work has led to the development of inhibitors with nanomolar potency against the purified enzyme. nih.gov
Table 2: Inhibition of 17β-HSD10 by Benzothiazole-Urea Derivatives
| Compound ID | Description | IC₅₀ | Mechanism | Source |
|---|---|---|---|---|
| 4at, 4bb, 4bg | 3-chloro, 4-hydroxy phenyl substitution | 1–2 µM | Uncompetitive | mdpi.comresearchgate.net |
| Compound 1 and 2 | Submicromolar inhibitors | ≈ 0.3 µM | Not Specified | nih.gov |
| Compounds 6, 13-16 | Novel benzothiazole-based inhibitors | Low micromolar (cell-based) | Mixed-type | nih.gov |
| Compounds 3-7, 15 | Novel benzothiazole-based inhibitors | Nanomolar (purified enzyme) | Mixed-type | nih.gov |
Molecular Interactions with Amyloid-Beta Peptides
The neuroprotective potential of these compounds is directly linked to their role in the amyloid cascade. The enzyme 17β-HSD10 is a known interaction partner of the amyloid-beta (Aβ) peptide, a key factor in Alzheimer's pathogenesis. mdpi.comresearchgate.net The interaction between Aβ and 17β-HSD10 (ABAD) is known to cause mitochondrial distress and cytotoxic effects. researchgate.net
By inhibiting 17β-HSD10, benzothiazole-urea derivatives can disrupt this harmful interaction, thereby protecting mitochondria from Aβ-driven toxicity. mdpi.com The search for inhibitors of the Aβ-ABAD interaction led to the identification of frentizole, an FDA-approved drug containing a benzothiazolyl urea moiety, as a starting point. researchgate.netnih.gov Subsequent structure-activity relationship studies led to the development of novel benzothiazole ureas with a 30-fold improvement in potency for inhibiting this interaction. nih.gov This targeted interruption of Aβ-ABAD binding has been shown to suppress Aβ-induced neuronal dysfunction, making it a viable therapeutic strategy. ku.edu
Antiparasitic Research (In Vitro Mechanistic Studies)
The versatile benzothiazole scaffold has also been investigated for its potential to treat infectious diseases caused by parasites. In vitro studies have confirmed the activity of benzothiazole-urea derivatives against parasites such as Plasmodium falciparum, the causative agent of malaria.
In a study synthesizing various 2,6-substituted benzothiazole derivatives, compounds containing urea and thiourea substituents were evaluated for their anti-plasmodial activity. banglajol.info While a furoyl-substituted derivative proved most effective, the urea-containing compound 5a and the thiourea-containing compound 5b both demonstrated moderate activity against P. falciparum, with IC₅₀ values under 50 µM. banglajol.info This indicates that the benzothiazole-urea structure can serve as a useful template for developing novel anti-malarial drugs. banglajol.info Other research has shown that dicationic bis-6-amidino-benzothiazole derivatives are highly potent against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org
Activity against Trypanosoma spp.
Benzothiazole-urea derivatives have emerged as a significant class of compounds in the search for new treatments for human African trypanosomiasis, a disease caused by the protozoan parasite Trypanosoma brucei. acs.orgnih.gov Research has demonstrated that urea analogues of 2-(2-benzamido)ethyl-4-phenylthiazole are particularly potent against the parasite. acs.orgnih.gov Medicinal chemistry efforts have focused on optimizing the benzothiazole scaffold to improve metabolic stability and efficacy. acs.orgnih.gov
One of the most promising compounds to arise from these efforts is (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole. acs.orgnih.gov This specific analogue demonstrated high in vitro activity, favorable metabolic stability, and the ability to penetrate the brain. acs.orgnih.gov In murine models, it achieved a 100% cure rate for both early and late-stage human African trypanosomiasis, identifying it as a key lead compound for further development. acs.orgnih.gov The inclusion of fluorinated groups on 2-phenylbenzothiazole (B1203474) derivatives appears to contribute significantly to their anti-proliferative activity against Trypanosoma species. asm.org
Further studies have explored symmetric bis-6-amidino-benzothiazole derivatives. acs.org A particular dicationic benzothiazole compound, featuring unsubstituted 5-amidine groups and a cyclohexyl spacer, showed sub-nanomolar in vitro potency against bloodstream forms of T. brucei with over 26,000-fold selectivity over mammalian cells. acs.org This compound was able to cure stage 1 trypanosomiasis in mice with a single dose. acs.org The type of amidino substituent and the linker between benzothiazole scaffolds are crucial determinants for anti-trypanosomal potency. tandfonline.com For example, research on 6-amidinobenzothiazoles found that a benzothiazole imidazoline (B1206853) containing a phenoxymethylene linker exhibited the best antitrypanosomal potency with an IC90 of 0.12 µM. tandfonline.com
Table 1: In Vitro Activity of Selected Benzothiazole Derivatives against Trypanosoma spp.
| Compound Name/Class | Target Species | Activity Metric | Value | Reference |
| Bis-6-amidino-benzothiazole derivatives | T. brucei | EC50 | 0.51 nM - 5.39 µM | acs.org |
| Dicationic benzothiazole (9a) | T. brucei | Potency | Sub-nanomolar | acs.org |
| Benzothiazole imidazoline (11b) | T. brucei | IC90 | 0.12 µM | tandfonline.com |
Other Biologically Relevant Targets and Mechanistic Exploration
Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress associated with various diseases. jchemrev.comresearchgate.net The antioxidant mechanism of certain benzothiazole compounds involves direct radical scavenging and the inhibition of reactive oxygen species (ROS) production. acs.org
A representative benzothiazole derivative demonstrated a significant 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging effect. acs.org This indicates an ability to directly neutralize free radicals. Furthermore, the same compound was shown to inhibit the production of intracellular ROS, suggesting it can interfere with the cellular processes that generate these damaging species. acs.org Other research highlights that 2-hydrazino benzothiazole derivatives exhibit excellent free radical scavenging activity. jchemrev.com The introduction of specific functional groups, such as nitro or methoxy (B1213986) groups, onto the benzothiazole core has been shown to confer both antioxidant and anti-inflammatory properties. jchemrev.com This dual activity makes these compounds particularly interesting for complex diseases where both oxidative stress and inflammation play a role. researchgate.net
The anti-inflammatory potential of benzothiazole-urea and related compounds has been linked to their ability to modulate key inflammatory pathways. jchemrev.comacs.org A primary mechanism identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. acs.org One study showed that a representative benzothiazole compound effectively blocked the activation of this pathway, which is central to the inflammatory response. acs.org
Another significant anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. jchemrev.com Certain thio-substituted benzothiazole analogs and alkoxy-benzothiazole derivatives have demonstrated high selectivity in inhibiting COX-2. jchemrev.com This selectivity is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Additionally, benzothiazole-isatin conjugates and compounds combining 6-fluorobenzothiazole with a pyrazole (B372694) moiety have shown good anti-inflammatory action. jchemrev.com
Benzothiazole-urea derivatives have been specifically designed and explored as potential anticonvulsant agents, with a key mechanism of action being the modulation of the gamma-aminobutyric acid (GABA) system. derpharmachemica.com A primary target within this system is the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA. acs.orgpharmacologyeducation.org By inhibiting GABA-AT, these compounds can increase the concentration of GABA in the synapses, enhancing inhibitory neurotransmission and raising the seizure threshold. acs.orgpharmacologyeducation.orgfarmaceut.org
Docking studies have shown that designed benzothiazole-urea derivatives exhibit good interactions with the GABA-AT receptor. derpharmachemica.com The urea linkage itself is considered a key pharmacophoric requirement for anticonvulsant activity in many compounds. derpharmachemica.com In vitro evaluation of selected benzothiazole-urea compounds confirmed their ability to inhibit GABA-AT, with one compound showing excellent activity with an IC50 value of 15.26 μM. nih.gov This GABA-mediated mechanism is a well-established strategy for controlling seizures, and benzothiazole-urea compounds represent a promising structural class for developing novel anticonvulsant therapies. farmaceut.orgnih.gov
Table 2: Anticonvulsant Activity and GABA-AT Inhibition of Benzothiazole Derivatives
| Compound Class/Number | Target/Assay | Activity Metric | Value | Reference |
| Benzothiazole-urea derivatives | GABA-AT Receptor | Dock Score | -7.5 to -8.4 | derpharmachemica.com |
| Benzothiazole-urea (80c) | GABA-AT Inhibition | IC50 | 15.26 µM | nih.gov |
| Semicarbazone (Compound 9) | GABA Level Increase | % Increase | 118% | acs.org |
Future Directions and Emerging Research Avenues for Benzothiazole Urea Compounds
Rational Design and Optimization of Novel Benzothiazole-Urea Analogues with Enhanced Specificity
The future of benzothiazole-urea research heavily relies on the rational design of new analogues with improved target specificity. jchemrev.com This approach aims to maximize therapeutic effects while minimizing off-target interactions and potential side effects. jchemrev.com By systematically modifying the core benzothiazole-urea scaffold, scientists can fine-tune the pharmacological properties of these molecules.
A key strategy involves the synthesis of hybrid molecules that combine the benzothiazole-urea moiety with other pharmacologically active structures. For instance, novel benzothiazole-urea hybrids have been designed and synthesized, demonstrating potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, the creation of quinoline-urea-benzothiazole hybrids has yielded compounds with promising antitubercular activity. nih.gov
Structure-activity relationship (SAR) studies are crucial in this optimization process. nih.gov These studies systematically alter different parts of the molecule—such as substituents on the benzothiazole (B30560) ring or the urea (B33335) linker—to understand their impact on biological activity. For example, research has shown that the addition of halogen substituents to the benzothiazole ring can enhance anti-TB activity. jchemrev.com
Table 1: Examples of Rationally Designed Benzothiazole-Urea Analogues and their Activities
| Compound Type | Target/Activity | Key Findings |
| Benzothiazole-urea hybrids | Antibacterial (MRSA) | Potent activity against Gram-positive bacteria and ability to inhibit and eradicate biofilms. nih.gov |
| Quinoline-urea-benzothiazole hybrids | Antitubercular (M. tuberculosis) | Seventeen out of 25 synthesized compounds showed promising anti-TB activity. nih.gov |
| Benzothiazole ethyl urea compounds | Bacterial type II topoisomerases | Potent inhibitors with activity against drug-susceptible and drug-resistant bacteria. nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding
A thorough understanding of how benzothiazole-urea compounds interact with their biological targets at a molecular level is fundamental for their development. jchemrev.com The integration of advanced computational and experimental techniques is proving invaluable in elucidating these mechanisms.
Computational methods such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict and visualize the binding of benzothiazole-urea derivatives to their target proteins. For example, molecular docking studies have been used to investigate the binding of novel benzothiazole urea derivatives to the G-quadruplex of human telomere DNA, suggesting a potential mechanism for their anticancer activity. tandfonline.com Similarly, in silico studies have explored the potential of benzothiazole derivatives as inhibitors of trehalase in malaria vectors, which could lead to new insecticides. frontiersin.org
These computational predictions are then validated and refined through experimental techniques. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about the drug-target complex. For instance, the structures of synthesized quinoline-urea-benzothiazole hybrids have been confirmed using 1H and 13C NMR and mass spectrometry. nih.gov
Exploration of New Target Pathways and Biological Systems for Benzothiazole-Urea Derivatives
While much research has focused on the anticancer and antimicrobial properties of benzothiazole-ureas, there is a growing interest in exploring their potential against a wider range of diseases and biological targets. tandfonline.com The versatility of the benzothiazole scaffold makes it an attractive starting point for developing inhibitors for various enzymes and receptors. jchemrev.com
Emerging research areas include:
Neurodegenerative Diseases: Some benzothiazole derivatives are being investigated for their potential in treating conditions like Alzheimer's disease. mdpi.com For example, analogues of the Hsp70 inhibitor JG-98, which have a benzothiazole substitution, have been shown to reduce the accumulation of tau protein, a hallmark of several neurodegenerative disorders. nih.gov
Antiviral Agents: The benzothiazole nucleus is being explored for its potential to inhibit viral enzymes. For instance, some benzothiazole sulfonamides have shown anti-HIV activity. jchemrev.com
Agricultural Chemicals: The biological activity of benzothiazole derivatives extends to the agricultural sector, with research exploring their use as herbicides, insecticides, and fungicides. nih.gov
This expansion into new therapeutic areas is often driven by the discovery of novel mechanisms of action. For example, some benzothiazole-urea compounds have been found to inhibit bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are well-established antibacterial targets. nih.govmdpi.com
Development of Advanced Analytical Methodologies for Complex Biological Matrices
To accurately assess the therapeutic potential and pharmacokinetic properties of benzothiazole-urea compounds, robust and sensitive analytical methods are essential. researchgate.net The development of such methods for quantifying these compounds in complex biological matrices like blood, plasma, and tissues is a critical area of future research. tdx.cat
Advanced analytical techniques are required to overcome the challenges posed by the complexity of biological samples. researchgate.net These techniques include:
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is widely used for the separation and quantification of drugs and their metabolites. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides high sensitivity and selectivity, making it ideal for detecting low concentrations of compounds in biological fluids. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for the analysis of volatile and semi-volatile compounds. researchgate.net
The development of these methods will facilitate a better understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of new benzothiazole-urea derivatives.
Comprehensive Academic Reviews and Bibliometric Analyses of Benzothiazole-Urea Research Progress
As the body of research on benzothiazole-urea compounds grows, there is an increasing need for comprehensive reviews and bibliometric analyses to synthesize existing knowledge and identify future research directions. researchgate.net Such analyses can provide a macroscopic view of the research landscape, highlighting key trends, influential studies, and emerging hotspots. researchgate.net
Systematic reviews can summarize the structure-activity relationships, mechanisms of action, and therapeutic applications of different classes of benzothiazole-urea derivatives. nih.govresearchgate.net Bibliometric studies, on the other hand, can use statistical methods to analyze publication trends, citation networks, and international collaborations, offering insights into the evolution and impact of the field.
These comprehensive analyses serve as valuable resources for researchers, helping to guide future research efforts and foster collaboration within the scientific community. They can help to identify gaps in the current knowledge and highlight the most promising areas for future drug discovery and development. researchgate.net
Q & A
Q. What are the optimal synthetic conditions for preparing benzothiazole-urea derivatives, and how can reaction efficiency be validated?
Answer: Benzothiazole-urea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. Key parameters include:
- Solvent selection : THF with Et₃N as a base yields up to 98% efficiency under ambient conditions, as demonstrated in solvent optimization studies .
- Catalyst/base : Et₃N outperforms inorganic bases (e.g., NaOH, K₂CO₃) due to milder reaction conditions and reduced side-product formation .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC with UV detection (λ = 254 nm). Validate structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for quantifying benzothiazole-urea derivatives in complex matrices (e.g., biological/environmental samples)?
Answer:
- Sample preparation : Use tandem solid-phase extraction (SPE) with C18 cartridges to isolate benzothiazole-urea from interfering compounds .
- Quantification : Employ LC-MS/MS with a triple quadrupole system in multiple reaction monitoring (MRM) mode. Optimal ionization: ESI+ with m/z transitions specific to benzothiazole-urea fragmentation patterns .
- Validation : Ensure linearity (R² > 0.99), recovery rates (85–115%), and LOD/LOQ ≤ 1 ng/mL .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole-urea derivatives across studies?
Answer: Discrepancies often arise from assay variability or structural modifications. Mitigation strategies include:
- Assay standardization : Replicate experiments using uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control for solvent effects (e.g., DMSO ≤ 0.1%) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on urea moiety enhance kinase inhibition ).
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from diverse sources .
Q. What computational methods are effective for predicting the environmental fate and toxicity of benzothiazole-urea, 40?
Answer:
- Degradation modeling : Use EPI Suite to estimate hydrolysis half-lives under varying pH and temperature .
- Toxicity prediction : Apply QSAR models (e.g., TEST by EPA) to assess acute/chronic aquatic toxicity. Cross-validate with experimental Daphnia magna assays .
- Bioaccumulation : Calculate log Kow values via HPLC-derived retention times to predict lipid solubility .
Q. How can researchers design experiments to elucidate the mechanism of action of benzothiazole-urea, 40 in neurodegenerative disease models?
Answer:
- Target identification : Perform molecular docking (AutoDock Vina) against Parkinson’s-related targets (e.g., α-synuclein, CDK5). Validate with SPR binding assays .
- Pathway analysis : Use RNA-seq to map gene expression changes in treated neuronal cells. Focus on autophagy and oxidative stress pathways .
- In vivo validation : Conduct dose-response studies in zebrafish models, monitoring locomotor activity and dopaminergic neuron survival .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported spectral data (e.g., NMR shifts) for benzothiazole-urea derivatives?
Answer:
- Standardization : Use deuterated solvents (e.g., DMSO-d6) and calibrate instruments with tetramethylsilane (TMS) .
- Cross-laboratory validation : Share raw data (FID files) via repositories like Zenodo for independent peak assignment .
- Dynamic effects : Account for tautomerism in urea moieties by analyzing variable-temperature NMR spectra .
Environmental and Regulatory Considerations
Q. What methodologies are recommended for tracking benzothiazole-urea, 40 in wastewater systems?
Answer:
- Sampling : Collect 24-hour composite samples to account for temporal variability. Preserve with 0.1% sodium azide to inhibit microbial degradation .
- Analysis : Use SPE-LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-benzothiazole-urea) to correct for matrix effects .
- Regulatory compliance : Align detection limits with EU Water Framework Directive thresholds (e.g., ≤0.1 µg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
